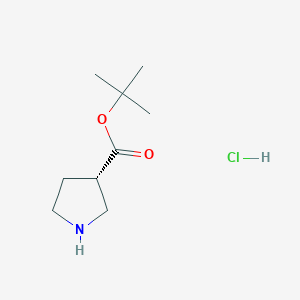
tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate, also known as 2-bromo-1,3-benzothiazol-6-ylcarbamic acid tert-butyl ester, is a synthetic organic compound that is used in the synthesis of various pharmaceuticals and agrochemicals. It is a versatile intermediate that is useful in the preparation of a wide range of compounds, including anti-inflammatory drugs, antibiotics, antifungal agents, and insecticides. The compound has also been used in the development of new materials for medical and industrial applications.
Mecanismo De Acción
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate acts as a nucleophilic catalyst in the reaction of tert-butyl isocyanate with tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-ylcarbamic acid. The reaction is believed to occur via a nucleophilic addition-elimination mechanism, whereby the tert-butyl isocyanate adds to the tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-ylcarbamic acid, followed by the elimination of the bromide ion, resulting in the formation of tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate.
Biochemical and Physiological Effects
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate has not been studied for its biochemical and physiological effects. However, the compounds that have been synthesized using this compound have been studied for their biochemical and physiological effects. For example, compounds synthesized from tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate have been studied for their anti-inflammatory, antibiotic, antifungal, and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate in lab experiments has several advantages. It is a versatile intermediate that can be used in the synthesis of a wide range of compounds. It is also relatively easy to synthesize and can be purified by column chromatography or recrystallization. However, the compound is toxic and should be handled with care. Additionally, it is a reactive compound and should be stored in a cool, dry place.
Direcciones Futuras
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate has the potential to be used in a variety of future applications. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of novel organic compounds. Additionally, it could be used in the study of the mechanism of action of drugs and in the development of new materials for medical and industrial applications.
Métodos De Síntesis
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate can be synthesized by reacting tert-butyl isocyanate with tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-ylcarbamic acid in the presence of a base, such as potassium carbonate. The reaction is carried out at temperatures between 80-90°C. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl N-(tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamatebenzothiazol-6-yl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and agrochemicals, including anti-inflammatory drugs, antibiotics, antifungal agents, and insecticides. Additionally, it has been used in the development of new materials for medical and industrial applications. It has also been used in the synthesis of novel organic compounds and in the study of the mechanism of action of drugs.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-bromo-1,3-benzothiazol-6-yl)carbamate involves the reaction of tert-butyl carbamate with 2-bromo-1,3-benzothiazole in the presence of a suitable base.", "Starting Materials": [ "tert-butyl carbamate", "2-bromo-1,3-benzothiazole", "suitable base" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 2-bromo-1,3-benzothiazole to the reaction flask", "Add a suitable base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography" ] } | |
Número CAS |
945400-88-4 |
Fórmula molecular |
C12H13BrN2O2S |
Peso molecular |
329.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



